Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
The compound is formally named methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride under IUPAC guidelines. Its systematic classification includes:
- CAS Registry Number : 2174001-49-9
- European Community (EC) Number : 972-616-6
- InChI Key : OXARTJZQUNCNHD-UHFFFAOYSA-N
- SMILES Notation :
COC(=O)C1=C(C(=CC(=C1)N)I)Cl
The hydrochloride form indicates protonation of the amino group, yielding a zwitterionic structure stabilized by the chloride counterion.
Molecular Formula and Weight Analysis
The molecular formula of the hydrochloride is C₈H₈Cl₂INO₂ , derived from the parent ester (C₈H₇ClINO₂) and an additional HCl molecule. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight (g/mol) | 347.97 | |
| SMILES Code | COC(=O)C1=C(C(=CC(=C1)N)I)Cl |
|
| InChI Code | 1S/C8H7ClINO2.ClH/c1-13-8(12)5-2-4(11)3-6(10)7(5)9;/h2-3H,11H2,1H3;1H |
The presence of three halogen atoms (Cl, I) and the methyl ester group contributes to its high molecular weight and electronic diversity.
Structural Elucidation Through X-Ray Crystallography
While direct crystallographic data for this compound is not explicitly reported in the literature, its structure can be inferred from related halogenated benzoate derivatives. For example:
- Substituent Positions : The benzoate ring features a methyl ester at position 2, a chlorine atom at position 2, an iodine atom at position 3, and an amino group at position 5.
- Functional Group Interactions : The hydrochloride form introduces an ammonium-chloride ionic pair, enhancing ionic interactions in the solid state.
Crystallographic studies of analogous compounds (e.g., anthranilic acid derivatives) suggest that such structures exhibit planar aromatic rings with substituents in para or meta positions, stabilized by hydrogen bonding and van der Waals interactions.
Comparative Analysis of Tautomeric Forms
The compound exists in equilibrium between its neutral and zwitterionic tautomers, influenced by solvent polarity and pH. A comparative analysis reveals:
| Tautomer Form | Stability Factors | Dominance in Environment |
|---|---|---|
| Neutral (HR⁰) | Intramolecular H-bonding (COO−·NH₂⁺) | Non-polar solvents (e.g., methanol) |
| Zwitterionic (HR⁺) | Ionic interactions (NH₃⁺·Cl⁻) | Polar solvents (e.g., water) |
Experimental studies on anthranilic acid derivatives demonstrate that zwitterionic forms dominate in aqueous solutions due to solvent stabilization of charged species. For the hydrochloride salt, the protonated amino group (NH₃⁺) and chloride counterion (Cl⁻) further stabilize the ionic form, reducing tautomerization to the neutral state.
Properties
IUPAC Name |
methyl 5-amino-2-chloro-3-iodobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2.ClH/c1-13-8(12)5-2-4(11)3-6(10)7(5)9;/h2-3H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXARTJZQUNCNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)I)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of methyl 2-amino-5-chloro-3-iodobenzoate.
Reaction with Sodium Hydroxide: The starting material is treated with sodium hydroxide in ethanol at 0°C for 15 minutes.
Acidification: The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while oxidation and reduction can modify the amino group to form nitro or hydroxyl derivatives.
Scientific Research Applications
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Halogenated Benzoates and Benzaldehyde Derivatives
Table 1: Key Comparisons
Key Observations :
Functional Group Diversity: The target compound’s methyl ester and hydrochloride salt distinguish it from 5-chloro-2-hydroxy-3-iodobenzaldehyde, which features an aldehyde and hydroxyl group. Compared to L-histidine hydrochloride (a naturally derived amino acid salt), the target compound’s aromatic halogenation suggests distinct biological or material applications .
Halogenation Patterns :
- Both the target compound and 5-chloro-2-hydroxy-3-iodobenzaldehyde contain chlorine and iodine at adjacent positions (2 and 3), which may enhance steric effects or influence electronic properties in medicinal chemistry contexts .
Molecular Weight and Solubility :
Comparison with Other Hydrochloride Salts
- Yohimbine Hydrochloride : A well-characterized α₂-adrenergic receptor antagonist. Unlike the target compound, yohimbine features a complex indole alkaloid structure, highlighting how hydrochloride salts span diverse chemical classes.

- KHG26792 Hydrochloride : A synthetic azetidine derivative with a naphthalene group. This compound’s tertiary amine and bulky substituents contrast with the target compound’s planar aromatic system.

Table 2: Hydrochloride Salt Comparisons
Biological Activity
Methyl 5-amino-2-chloro-3-iodobenzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials through various organic synthesis techniques. The process often includes halogenation and amination steps to introduce the amino and halogen substituents on the benzoate structure.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial and fungal strains. In studies, it demonstrated significant inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these strains were reported to be comparable to standard antimicrobial agents, indicating its potential as an effective antimicrobial agent.
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to clotrimazole |
| Escherichia coli | 64 | Comparable to ampicillin |
| Candida albicans | 16 | Superior activity observed |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibited cytotoxic effects against liver (HepG2) and breast carcinoma cells with IC50 values indicating potent activity. The therapeutic index suggests a favorable safety profile.
| Cell Line | IC50 (µM) | Therapeutic Index |
|---|---|---|
| HepG2 | 3.57 | 17 |
| MCF7 | 4.50 | Not specified |
These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has also been evaluated for its antioxidant activity. It demonstrated significant radical scavenging capabilities in assays such as DPPH and ABTS, indicating its potential to mitigate oxidative stress.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications in the halogen substituents or the amino group can enhance or diminish its efficacy. For instance, the introduction of different halogens or variations in the amino group can lead to changes in potency against microbial strains or cancer cells.
Case Studies
- Antimicrobial Efficacy : A study focused on the compound's efficacy against resistant strains of bacteria reported a significant zone of inhibition compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
- Cytotoxicity in Cancer Research : Another investigation into its anticancer properties revealed that this compound was more effective than conventional chemotherapeutics in specific cell lines, suggesting a need for further clinical evaluation.
Q & A
Q. How can computational tools predict the compound’s bioavailability or toxicity for preclinical studies?
- Methodological Answer :
- ADMET Prediction : Use software like SwissADME to estimate logP (lipophilicity) and permeability. The hydrochloride salt’s high solubility may offset iodine’s steric bulk in membrane transport .
- In Vitro Validation : Perform Caco-2 cell assays to experimentally confirm predicted permeability, comparing results with computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


